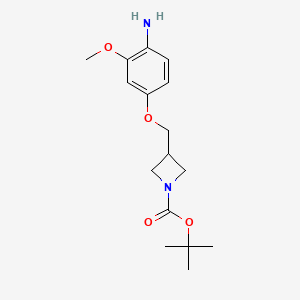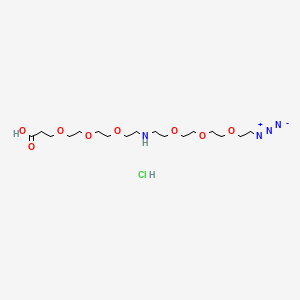
2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, making it a valuable entity in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrazine Ring: The initial step involves the synthesis of the 6-methyl-1,2,4,5-tetrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenoxy Group: The tetrazine ring is then functionalized with a phenoxy group through a nucleophilic aromatic substitution reaction.
Ethoxylation: The phenoxy-tetrazine intermediate undergoes successive ethoxylation reactions to introduce the ethoxy chains.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The tetrazine ring can undergo oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction of the tetrazine ring can yield dihydrotetrazine derivatives.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazine ring is particularly valuable in click chemistry, where it can undergo rapid and selective reactions with strained alkenes or alkynes.
Biology
In biological research, 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is used in bioorthogonal chemistry. This allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.
Medicine
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride exerts its effects is largely dependent on its ability to participate in specific chemical reactions. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it a powerful tool in bioorthogonal chemistry. This allows for the selective modification of biomolecules in complex environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,2,4,5-tetrazine: The core structure of the compound, used in various synthetic applications.
Phenoxyethanol: A simpler analog used in cosmetics and pharmaceuticals.
Ethanolamine: A basic building block in organic synthesis and industrial applications.
Uniqueness
What sets 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride apart is its combination of a tetrazine ring with multiple ethoxy groups and an ethanamine moiety. This unique structure provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4.ClH/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18;/h2-5H,6-13,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRTHCHQZRAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-4-(trimethylazaniumyl)butanoate;chloride](/img/structure/B8123627.png)






![[5-(3,3-Difluorocyclobutoxy)-3-pyridyl]methanamine](/img/structure/B8123682.png)
![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)



